Boc-Nva-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

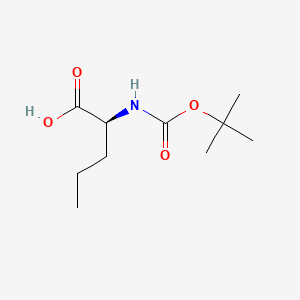

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWOAUUPYIXDHN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boc-L-norvaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-tert-butyloxycarbonyl-L-norvaline (Boc-L-norvaline), an essential building block in peptide synthesis and drug discovery. The following sections detail established synthetic routes, robust purification protocols, and quantitative data to support researchers in obtaining high-purity Boc-L-norvaline for their applications.

Synthesis of Boc-L-norvaline

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of L-norvaline is a critical step in preparing this reagent for peptide synthesis. The most common and efficient method involves the direct reaction of L-norvaline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

One-Pot Synthesis from L-norvaline

This method is favored for its simplicity and high yield. The reaction proceeds by nucleophilic attack of the deprotonated amino group of L-norvaline on one of the carbonyl carbons of (Boc)₂O.

Caption: One-pot synthesis of Boc-L-norvaline.

Experimental Protocol: One-Pot Synthesis

-

Dissolution: Dissolve L-norvaline (1 equivalent) in a 1:1 mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).

-

Basification: Add triethylamine (1.5 equivalents) to the solution and stir until the L-norvaline is completely dissolved. Alternatively, use an aqueous solution of sodium hydroxide to maintain a pH of 9-10.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Continue stirring the reaction mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water.

-

Extract the aqueous layer with a nonpolar solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 1 M citric acid solution or cold 1 N HCl. This will protonate the carboxylic acid and cause the Boc-L-norvaline to precipitate or be extractable into an organic solvent.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Boc-L-norvaline, which is often an oil or a waxy solid.

Multi-Step Synthesis via Copper Complex

An alternative, though more complex, route involves the initial formation of a copper (II) complex of L-norvaline to temporarily protect the carboxylic acid and amino group, followed by a series of protection and deprotection steps. This method can be useful in specific research contexts but is less common for routine preparation. A detailed protocol for a similar amino acid suggests a yield of approximately 86% for the final Boc-protected product.[1]

Purification of Boc-L-norvaline

Purification is crucial to ensure the high quality of Boc-L-norvaline required for peptide synthesis. The choice of purification method depends on the nature of the impurities and the desired final purity.

Caption: Purification workflow for Boc-L-norvaline.

Recrystallization

Recrystallization is a highly effective method for purifying solid Boc-L-norvaline, especially for removing minor impurities.

Experimental Protocol: Recrystallization

-

Solvent Selection: A common and effective solvent system for the recrystallization of Boc-L-norvaline is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.

-

Dissolution: Dissolve the crude Boc-L-norvaline in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane or petroleum ether to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane or petroleum ether, and dry them under vacuum. A patent describes a method where an oily Boc-amino acid is solidified by seeding and then pulped with a weak polar solvent like n-hexane or cyclohexane to improve purity.[2]

Column Chromatography

For the removal of impurities with similar polarity to the product, silica gel column chromatography is a valuable technique.

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase: Prepare a column packed with silica gel.

-

Sample Loading: Dissolve the crude Boc-L-norvaline in a minimal amount of the initial mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Mobile Phase and Elution: Elute the column with a gradient of increasing polarity. A typical gradient starts with a non-polar solvent like hexane and gradually increases the proportion of a more polar solvent such as ethyl acetate. For Boc-amino acids, a common mobile phase is a mixture of dichloromethane and methanol, with the polarity increased by gradually adding more methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-L-norvaline.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving the highest purity (≥99%), preparative RP-HPLC is the method of choice.[3] This technique separates compounds based on their hydrophobicity.

General RP-HPLC Conditions

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) (0.1%), is employed.

-

Detection: UV detection at a wavelength of 210-220 nm is standard for detecting the peptide bond.

Quantitative Data and Physical Properties

The following tables summarize key quantitative data and physical properties of Boc-L-norvaline, compiled from various sources.

Table 1: Synthesis Yields for Boc-L-norvaline

| Synthetic Step/Method | Reported Yield (%) | Reference |

| Multi-step synthesis (overall) | ~86.2 | [1] |

| One-pot synthesis with (Boc)₂O | Typically >90 | General procedure |

| Recrystallization from ethyl acetate | 83.8 (of a precursor) | [1] |

Table 2: Physical and Chemical Properties of Boc-L-norvaline

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₄ | |

| Molecular Weight | 217.26 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 77-81 °C | Commercially available data |

| Optical Rotation | [α]²⁰/D -15.0° ± 2.0° (c=2 in MeOH) | |

| Purity (HPLC) | ≥99% | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. Sparingly soluble in water. | General knowledge |

Conclusion

The synthesis of Boc-L-norvaline is most efficiently achieved through a one-pot reaction of L-norvaline with di-tert-butyl dicarbonate. High purity, essential for applications in peptide synthesis and drug development, can be obtained through standard purification techniques such as recrystallization and column chromatography. This guide provides the necessary detailed protocols and data to enable researchers to confidently produce and purify Boc-L-norvaline for their specific needs.

References

A Technical Guide to Boc-L-norvaline (Boc-Nva-OH) for Researchers

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-L-norvaline (Boc-Nva-OH), a key building block in peptide synthesis for research and drug development. This document details its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-norvaline, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its application in the stepwise assembly of peptide chains.

| Identifier | Value |

| CAS Number | 53308-95-5[1] |

| Molecular Weight | 217.26 g/mol [2] |

| Empirical Formula | C₁₀H₁₉NO₄ |

| Synonyms | Boc-L-norvaline, N-α-t.-Boc-L-norvaline |

| Physical Form | White to beige powder |

| Melting Point | 43-47 °C |

| Purity | ≥98% (TLC) |

| Storage Temperature | 2-8°C |

Applications in Peptide Synthesis and Drug Discovery

This compound serves as a standard building block for incorporating norvaline residues into peptides via Boc solid-phase peptide synthesis (SPPS). Norvaline, as an unnatural amino acid, is of significant interest in modern drug discovery. The incorporation of such amino acids can influence the peptide's structure, stability, and biological activity. These modified peptides are valuable in developing novel peptide-based drugs and in research investigating protein folding and function. The overall process of drug discovery involves identifying new drug targets, followed by the design and refinement of molecules to create safe and effective medications. Organic synthesis is a rate-limiting factor in this process, and the availability of high-quality building blocks like this compound is critical for advancing research and development.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide using Boc-protected amino acids, such as this compound. This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Materials:

-

MBHA (methylbenzhydrylamine) resin

-

Boc-protected amino acids (e.g., this compound)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt)

-

Anhydrous Hydrogen Fluoride (HF) and cleavage apparatus

-

Scavengers (e.g., anisole)

Procedure:

-

Resin Swelling: The MBHA resin is swelled in DCM for approximately 30 minutes, followed by a 30-minute wash with DMF to prepare it for the first amino acid coupling.

-

First Amino Acid Coupling: The first Boc-protected amino acid is activated using a coupling reagent like HBTU/HOBt and a base such as DIEA in DMF. This activated solution is then added to the swollen resin and agitated for 2-4 hours. The completion of the coupling reaction is monitored using a qualitative method like the Kaiser test.

-

Capping (Optional): To block any unreacted amino groups on the resin and prevent the formation of deletion sequences, an acetylation step (capping) can be performed using acetic anhydride.

-

Boc Deprotection: The Boc protecting group from the newly added amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 50%). This exposes a new N-terminal amine, ready for the next coupling step.

-

Neutralization: The resin is neutralized with a solution of 10% DIEA in DMF to prepare it for the subsequent coupling reaction.

-

Subsequent Amino Acid Couplings: Steps 2, 4, and 5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide sequence is fully assembled, the final N-terminal Boc group is removed. The peptide is then cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous Hydrogen Fluoride (HF). Scavengers are added to the cleavage cocktail to prevent side reactions.

-

Purification: The cleaved crude peptide is precipitated with cold ether, dried, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Logical Diagrams

The following diagrams illustrate the key workflows in the application of this compound.

Caption: Workflow of the Boc-SPPS cycle for peptide synthesis.

Disclaimer: As a synthetic reagent and building block, this compound is not directly involved in biological signaling pathways. Its role is in the chemical construction of peptides which may, in turn, interact with such pathways.

References

Navigating the Solubility of Boc-L-Norvaline (Boc-Nva-OH): A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Synthetic Amino Acid Derivative.

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-norvaline (Boc-Nva-OH), a widely used protected amino acid in peptide synthesis and medicinal chemistry. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification strategies, and formulation development. This document consolidates available solubility information, presents a detailed experimental protocol for its quantitative determination, and illustrates the experimental workflow.

Core Concepts: Understanding the Solubility of this compound

This compound is a derivative of the non-proteinogenic amino acid L-norvaline, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This lipophilic protecting group significantly influences the molecule's solubility profile, rendering it more soluble in organic solvents compared to its parent amino acid. Generally, this compound is described as a white to off-white crystalline solid.[1]

The solubility of this compound is governed by the interplay between the nonpolar Boc group and the propyl side chain, and the polar carboxylic acid moiety. This amphipathic nature results in varying degrees of solubility across different solvent classes.

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility Profile | Reference |

| Polar Aprotic | Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 mL) | --INVALID-LINK-- |

| Dichloromethane (DCM) | Soluble | --INVALID-LINK-- | |

| Polar Protic | Methanol (MeOH) | Soluble | --INVALID-LINK-- |

| Aqueous | Water | Less soluble | --INVALID-LINK-- |

Experimental Protocol: Quantitative Determination of this compound Solubility

For researchers requiring precise solubility values, the following detailed experimental protocol, based on the widely accepted equilibrium shake-flask method, is provided. This method can be followed by either gravimetric analysis or High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

Boc-L-Norvaline (this compound)

-

Selected solvent of interest

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and general laboratory glassware

-

(For Gravimetric Analysis) Pre-weighed evaporation dishes, oven, desiccator

-

(For HPLC Analysis) HPLC system with a suitable detector (e.g., UV), volumetric flasks, mobile phase

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean collection vial. This step removes any remaining microscopic solid particles.

-

-

Quantification of Solute:

-

Method A: Gravimetric Analysis

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.

-

Once the solvent is fully evaporated, place the dish in an oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent until a constant weight is achieved.

-

Cool the dish in a desiccator before weighing.

-

The difference between the final and initial weight of the dish gives the mass of dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Method B: HPLC Analysis

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system and record the corresponding peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

Analyze the Sample: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

This comprehensive guide provides researchers with both the foundational knowledge of this compound solubility and a practical framework for its precise experimental determination. Understanding these solubility characteristics is a critical step in the successful application of this versatile building block in peptide synthesis and drug discovery.

References

A Comprehensive Technical Guide to Commercial Boc-L-norvaline for Researchers and Drug Development Professionals

Introduction:

Boc-L-norvaline (N-tert-butoxycarbonyl-L-norvaline) is a non-proteinogenic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS) and the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise peptide chain elongation. This in-depth guide provides technical data on commercially available Boc-L-norvaline, detailed experimental protocols for its use, and visualizations of relevant chemical and biological processes.

Commercial Supplier and Product Specifications

A variety of chemical suppliers offer Boc-L-norvaline, catering to the needs of academic research and industrial drug development. The quality and specifications of the product can vary between suppliers, making it essential for researchers to consider key parameters before purchase. Below is a summary of typical specifications from prominent suppliers.

| Supplier/Manufacturer | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Optical Rotation [α]D |

| Chem-Impex [1] | ≥ 99% (HPLC) | 53308-95-5 | C10H19NO4 | 217.28 | White or off-white powder | 45-58 | -15.0° ± 2.0° (c=2 in MeOH) |

| Fengchen | BP EP USP Grade | 53308-95-5 | C10H19NO4 | Not specified | Not specified | Not specified | Not specified |

| LookChem Aggregated | Varies (e.g., 99.0%) | 53308-95-5 | C10H18NO4 | 216.25 | White crystalline powder | Not specified | Not specified |

| Thermo Scientific | 98% | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Sigma-Aldrich (Novabiochem) | ≥98% (TLC) | 53308-95-5 | C10H19NO4 | 217.26 | Powder | 43-47 | -16.5 to -13.5° (c=2 in methanol) |

| BOC Sciences | 99% | 53308-95-5 | C10H19NO4 | 217.26 | Solid | 43-47 | Not specified |

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing L-norvaline using Boc chemistry.

Materials:

-

Boc-L-norvaline

-

Merrifield resin or other suitable solid support

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Scavengers (e.g., anisole, thioanisole)

-

Ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group.

-

Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DMF to the resin and agitate for 2-5 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Boc-protected amino acid (e.g., Boc-L-norvaline) (3-4 equivalents) and an activating agent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage:

-

After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry under vacuum.

-

Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA in the presence of scavengers. (Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures).

-

Precipitate the cleaved peptide in cold ether, centrifuge, and wash with ether to remove scavengers and by-products.

-

Lyophilize the crude peptide for purification.

-

Quality Control of Incoming Boc-L-norvaline

Ensuring the quality of the starting material is critical for successful peptide synthesis.

Recommended Tests:

-

Appearance: Visual inspection for a white to off-white, crystalline powder.

-

Identity (IR): The infrared spectrum should match that of a reference standard.

-

Purity (HPLC/TLC): High-performance liquid chromatography or thin-layer chromatography to determine the percentage of the desired compound and identify any impurities. A purity of ≥98% is generally recommended.

-

Optical Rotation: Measurement of the specific rotation to confirm the enantiomeric purity of the L-isomer.

-

Solubility: The material should be clearly soluble in solvents commonly used for SPPS, such as DMF.

Visualizations

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Caption: L-Norvaline's role in the nitric oxide (NO) signaling pathway.

References

The Role of Norvaline in Peptide Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide design and drug development, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to modulate peptide structure, stability, and function. Among these, norvaline (Nva), an isomer of the proteinogenic amino acid valine, has garnered significant attention. This technical guide provides a comprehensive overview of the role of norvaline in influencing peptide structure and its subsequent impact on biological function. We will delve into the structural nuances of norvaline, its effects on secondary and tertiary peptide structures, and its functional implications, particularly as an enzyme inhibitor. This document also provides detailed experimental protocols for the synthesis and analysis of norvaline-containing peptides, alongside quantitative data and visual representations of key pathways and workflows.

Norvaline, a straight-chain hydrophobic amino acid, presents a unique structural alternative to its branched-chain isomer, valine.[1][2][3][4] This seemingly subtle difference in side-chain architecture can lead to profound alterations in peptide conformation and bioactivity. While not incorporated into proteins during ribosomal translation, norvaline can be misincorporated at isoleucine and leucine positions, which can lead to altered protein structures and, in some cases, toxicity.[1] In the context of synthetic peptides, however, the deliberate incorporation of norvaline offers a tool to fine-tune peptide properties for therapeutic applications.

The Structural Impact of Norvaline on Peptides

The incorporation of norvaline into a peptide sequence can significantly influence its secondary and tertiary structure. Its linear side chain, in contrast to the branched side chains of valine and leucine, imparts distinct conformational preferences.

Effects on Secondary Structure

Molecular dynamics simulations and experimental studies have indicated that norvaline can have a disruptive effect on β-sheet structures. When substituted for isoleucine in a model β-hairpin peptide, norvaline was found to have the highest destructive effect on the β-sheet structure compared to other amino acids like alanine, leucine, and valine. This destabilization is attributed to the greater conformational freedom of norvaline's straight alkyl side chain, which can interfere with the precise hydrogen bonding and side-chain packing required for stable β-sheet formation.

Conversely, the effect of norvaline on α-helical structures is more nuanced. Some studies suggest that the helix-forming propensity of norvaline is comparable to that of alanine, a known helix-stabilizing residue. However, the overall impact on helicity is highly dependent on the specific peptide sequence and the surrounding residues.

dot

References

The Enigmatic Amino Acid: A Technical Guide to the Natural Occurrence and Biological Roles of Norvaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norvaline, a non-proteinogenic amino acid and an isomer of valine, has garnered significant scientific interest due to its diverse biological activities.[1] While not incorporated into proteins during translation, it plays a crucial role as a modulator of key enzymatic pathways, most notably as an inhibitor of arginase.[1][2] This inhibition has profound implications for nitric oxide (NO) production, positioning norvaline as a molecule of interest in cardiovascular and neurological research.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of norvaline, its biosynthetic origins, and its multifaceted biological roles. We will delve into its mechanism of action, its impact on critical signaling pathways, and the ongoing debate surrounding its therapeutic potential and safety profile. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Natural Occurrence and Biosynthesis

Norvaline is found in trace amounts across various biological systems, from microorganisms to mammals. Its presence in the diet is generally low, with natural sources including meat, dairy products, grains, legumes, and nuts.

In microorganisms such as Escherichia coli and Serratia marcescens, norvaline is synthesized as a byproduct of the leucine biosynthetic pathway. The enzyme α-isopropylmalate synthetase, which normally catalyzes the condensation of acetyl-CoA with α-ketoisovalerate, can also utilize α-ketobutyrate as a substrate, leading to the formation of norvaline.

Table 1: Quantitative Occurrence of Norvaline in Biological Samples

| Biological Sample | Organism/Condition | Concentration Range | Reference(s) |

| Fermentation Culture | Escherichia coli (batch phase) | 0.92 µM | |

| Fermentation Culture | Escherichia coli (glucose-limited growth) | Up to 9.42 µM | |

| Fermentation Culture | Escherichia coli (recombinant antibody induction) | 2.60 µM | |

| Cerebrospinal Fluid (CSF) | Healthy Humans | Approx. 20 µM (for Valine, as a comparator) | |

| Plasma | Healthy Humans | Not typically quantified, used as internal standard in amino acid analysis | |

| Brain Tissue | Rats | Transport into brain tissue demonstrated |

Biological Roles and Mechanisms of Action

The primary biological role of norvaline stems from its ability to act as a competitive inhibitor of the enzyme arginase. Arginase metabolizes L-arginine to ornithine and urea. By inhibiting arginase, norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). This leads to enhanced production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Arginase Inhibition and Nitric Oxide Production

The increased availability of L-arginine for NOS due to arginase inhibition by norvaline is a key mechanism underlying many of its physiological effects. Enhanced NO production can lead to improved blood flow and has been a major focus of its application in sports nutrition and cardiovascular research.

Diagram 1: Norvaline's Inhibition of Arginase and Enhancement of Nitric Oxide Synthesis

Caption: Norvaline inhibits arginase, increasing L-arginine for NO synthesis.

Neuroprotection

Emerging evidence suggests a neuroprotective role for norvaline, particularly in the context of Alzheimer's disease. In animal models of Alzheimer's, norvaline has been shown to reduce β-amyloid plaques, suppress neuroinflammation, and improve cognitive function. These effects are thought to be mediated, in part, by its ability to modulate signaling pathways crucial for neuronal survival and plasticity.

Anti-inflammatory Effects

Norvaline has demonstrated anti-inflammatory properties that may be independent of its arginase inhibition. It has been shown to inhibit ribosomal protein S6 kinase beta-1 (S6K1), a downstream effector of the mTOR signaling pathway, which is involved in inflammatory processes.

Modulation of Cellular Signaling Pathways

Norvaline's biological effects are mediated through its influence on several key intracellular signaling pathways.

ERK/MAPK Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Studies have shown that norvaline can activate the ERK/MAPK pathway, which may contribute to its neuroprotective effects.

Diagram 2: Norvaline's Influence on the ERK/MAPK Signaling Pathway

Caption: Norvaline promotes activation of the pro-survival ERK/MAPK pathway.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial regulator of cell survival, growth, and metabolism. Norvaline has been shown to activate the PI3K/AKT pathway, which is believed to be another mechanism contributing to its neuroprotective and anti-apoptotic effects.

Diagram 3: Norvaline's Modulation of the PI3K/AKT Signaling Pathway

Caption: Norvaline enhances cell survival and growth via the PI3K/AKT pathway.

Protein Misincorporation and Toxicity

A point of contention in the scientific literature is the potential for norvaline to be misincorporated into proteins in place of structurally similar amino acids like leucine and isoleucine. This misincorporation could lead to the synthesis of faulty proteins with altered structure and function, potentially causing cellular toxicity. Some in vitro studies have shown that high concentrations of norvaline can decrease cell viability and cause mitochondrial dysfunction. However, other researchers argue that these cytotoxic effects are only observed at concentrations that are not physiologically relevant and that in vivo studies have shown norvaline to be well-tolerated.

Experimental Protocols

Quantification of Norvaline in Biological Samples (HPLC-MS/MS)

This protocol provides a general framework for the quantification of norvaline in plasma.

1. Sample Preparation:

-

To 50 µL of plasma, add 200 µL of ice-cold protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of an internal standard (e.g., isotope-labeled norvaline).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC Separation:

-

Column: A reverse-phase C18 column or a specialized amino acid analysis column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

3. MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for norvaline and the internal standard.

Arginase Activity Assay

This colorimetric assay measures arginase activity by quantifying the amount of urea produced.

1. Reagents:

-

L-arginine solution (substrate).

-

Maleate buffer.

-

MnCl2 solution.

-

Urea standard solution.

-

Colorimetric reagent (e.g., α-isonitrosopropiophenone).

2. Procedure:

-

Prepare tissue or cell lysates in a suitable buffer.

-

Activate the arginase in the lysate by incubating with MnCl2 at 55°C for 10 minutes.

-

Initiate the reaction by adding L-arginine solution and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an acid solution.

-

Add the colorimetric reagent and heat at 100°C for 45 minutes to allow for color development.

-

Measure the absorbance at 540 nm.

-

Calculate the urea concentration by comparing the absorbance to a urea standard curve.

Western Blot Analysis of p-ERK and p-Akt

This protocol details the detection of phosphorylated ERK and Akt as markers of pathway activation.

1. Cell Lysis:

-

Treat cells with norvaline for the desired time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to remove cellular debris.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) or phosphorylated Akt (p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with antibodies for total ERK and total Akt to normalize for protein loading.

Conclusion

Norvaline is a non-proteinogenic amino acid with significant biological activities, primarily centered around its role as an arginase inhibitor. This mechanism has far-reaching consequences, most notably the enhancement of nitric oxide production, which underpins its potential therapeutic applications in cardiovascular and neurological disorders. Its ability to modulate key signaling pathways such as ERK/MAPK and PI3K/AKT further highlights its potential as a bioactive molecule. However, concerns regarding its potential for protein misincorporation and cytotoxicity warrant further investigation to fully establish its safety profile. The experimental protocols provided herein offer a starting point for researchers to further explore the multifaceted nature of norvaline and its potential as a therapeutic agent. As research continues to unravel the complexities of this intriguing molecule, a clearer picture of its risks and benefits will undoubtedly emerge, guiding its future applications in medicine and biotechnology.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How much L-Norvaline should an adult take per day?_Chemicalbook [chemicalbook.com]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Boc Protection in Solid-Phase Peptide Synthesis

An in-depth technical guide to Boc protection in peptide synthesis for researchers, scientists, and drug development professionals.

The tert-butyloxycarbonyl (Boc) protecting group is a foundational element in the history and practice of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield.[1] This strategy, also known as the Boc/Bzl strategy, utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group of amino acids.[2][3] Reactive amino acid side chains are protected by more robust, benzyl-based (Bzl) groups, which are removed at the final stage with strong acids.[2][4]

While the Fmoc/tBu strategy has become more prevalent due to its milder conditions, the Boc strategy remains indispensable for specific applications. It is particularly advantageous for the synthesis of long, difficult, or hydrophobic sequences prone to aggregation, as the acidic deprotection step protonates the N-terminus, reducing intermolecular hydrogen bonding. This guide provides a comprehensive technical overview of the Boc protection strategy, including its core principles, quantitative data, detailed experimental protocols, and potential side reactions.

Core Principles of the Boc Strategy

The Boc protection scheme is a cyclical process involving four key steps for each amino acid addition: deprotection, neutralization, coupling, and washing.

-

Nα-Deprotection : The acid-labile Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization : The resulting N-terminal ammonium salt is neutralized to a free amine using a hindered base, most commonly diisopropylethylamine (DIEA), to prepare it for coupling.

-

Coupling : The incoming Boc-protected amino acid is activated by a coupling reagent and reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.

-

Final Cleavage : After the desired sequence is assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

The key to the strategy's success lies in the differential acid lability between the temporary Nα-Boc group and the more stable side-chain/linker protecting groups. While both are acid-labile, the conditions required for their removal are significantly different, allowing for selective deprotection during the synthesis cycles. This makes the Boc/Bzl strategy a non-orthogonal but highly practical system.

Mechanism of Boc Protection and Deprotection

The Boc group is introduced to an amine using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O). The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate that collapses to yield the protected amine (a carbamate), along with tert-butanol and carbon dioxide as byproducts.

Deprotection is achieved under acidic conditions. The carbonyl oxygen of the carbamate is protonated by an acid like TFA. This facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation, which subsequently forms isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine as an ammonium salt.

Data Presentation: Quantitative Parameters

The following tables summarize typical reagents, conditions, and quantitative data associated with the Boc-SPPS workflow.

Table 1: Reagents and Conditions for Boc-SPPS Cycles

| Step | Reagent/Condition | Concentration/Ratio | Typical Duration | Purpose |

|---|---|---|---|---|

| Resin Swelling | Dichloromethane (DCM) or Dimethylformamide (DMF) | N/A | 30-120 min | Prepares the resin for synthesis by solvating the polymer chains. |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 25-50% (v/v) | 1 x 2 min (pre-wash), 1 x 20-30 min | Removes the Nα-Boc protecting group. |

| Washing | DCM, Isopropanol (IPA) | N/A | 3-5 washes per solvent | Removes excess TFA and byproducts. |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | 2 x 5-10 min | Neutralizes the N-terminal ammonium salt to the free amine. |

| Washing | DCM | N/A | 3-5 washes | Removes excess DIEA. |

| Coupling | Boc-Amino Acid, Coupling Reagent (e.g., HBTU, DCC) | 2-4 equivalents each | 1-2 hours | Forms the new peptide bond. |

| Washing | DCM, DMF | N/A | 3-5 washes per solvent | Removes excess reagents and byproducts. |

Table 2: Common Side-Chain Protecting Groups and Final Cleavage Conditions

| Amino Acid | Side-Chain Protecting Group | Final Cleavage Reagent | Scavenger |

|---|---|---|---|

| Arg | Tosyl (Tos) | Anhydrous HF, TFMSA | Anisole, p-cresol |

| Asp, Glu | Benzyl (Bzl), Cyclohexyl (cHex) | Anhydrous HF, TFMSA | Anisole |

| Cys | 4-methylbenzyl (Meb) | Anhydrous HF, TFMSA | p-cresol, Thioanisole |

| His | Benzyloxymethyl (Bom), Dinitrophenyl (Dnp) | Anhydrous HF, TFMSA | Anisole, p-cresol |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Anhydrous HF, TFMSA | Anisole |

| Met | None (Sulfoxide protection optional) | Anhydrous HF, TFMSA | Thioanisole |

| Ser, Thr | Benzyl (Bzl) | Anhydrous HF, TFMSA | Anisole |

| Trp | Formyl (For) | Anhydrous HF, TFMSA | 1,2-ethanedithiol (EDT), Thioanisole |

| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z), Benzyl (Bzl) | Anhydrous HF, TFMSA | Anisole, p-cresol |

Experimental Protocols

Protocol 1: Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)

This method is widely used to prevent racemization during the esterification of the first amino acid to the chloromethylated resin.

-

Resin Preparation : Swell the Merrifield resin (1.0 eq) in DMF for at least 1 hour in a reaction vessel.

-

Cesium Salt Formation : In a separate flask, dissolve the C-terminal Boc-amino acid (2.0 eq) in a 2:1 mixture of ethanol and water. Add cesium carbonate (Cs₂CO₃, 1.0 eq) and stir until the solution is clear. Evaporate the solvent to dryness under reduced pressure to obtain the Boc-amino acid cesium salt.

-

Esterification : Dissolve the dried cesium salt in a minimal amount of DMF. Add this solution to the swelled Merrifield resin.

-

Reaction : Heat the mixture at 50°C for 12-24 hours with gentle agitation.

-

Washing : After the reaction, filter the resin and wash it thoroughly with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and finally DCM (3x).

-

Drying : Dry the resin under vacuum. Determine the substitution level using a method like picric acid titration.

Protocol 2: Standard Cycle for Peptide Chain Elongation

The following steps are repeated for each subsequent amino acid addition.

-

Resin Swelling : Swell the peptide-resin in DCM (approx. 10 mL per gram of resin) for 30 minutes.

-

Boc Deprotection :

-

Drain the DCM.

-

Add a 50% TFA in DCM solution and agitate for 2 minutes. Drain the solution.

-

Add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes. Note: If Trp or Met are present, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution.

-

-

Washing : Drain the TFA solution. Wash the peptide-resin with DCM (2x), IPA (2x), and DCM (3x) to thoroughly remove residual acid.

-

Neutralization :

-

Add a 10% DIEA in DCM solution and agitate for 5 minutes. Drain.

-

Repeat the neutralization step with fresh DIEA solution for another 5 minutes.

-

-

Washing : Drain the DIEA solution. Wash the peptide-resin with DCM (5x) to remove excess base.

-

Amino Acid Coupling (HBTU activation) :

-

In a separate vial, dissolve the next Boc-amino acid (3.0 eq) and HBTU (2.9 eq) in DMF.

-

Add DIEA (6.0 eq) to the vial to activate the amino acid (solution will typically change color).

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring : Monitor the reaction for completion using the qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.

-

Washing : Drain the coupling solution. Wash the peptide-resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage from the Resin (HF Cleavage)

Caution : Anhydrous HF is extremely corrosive, toxic, and requires a specialized apparatus. This procedure must be performed by trained personnel in a dedicated fume hood.

-

Preparation : Place the dried peptide-resin in a specialized HF-resistant reaction vessel. Add a scavenger cocktail (e.g., a 9:1 ratio of anisole to EDT) to the vessel.

-

Cooling : Cool the reaction vessel to between -5°C and 0°C in an ice/salt bath.

-

HF Condensation : Carefully condense anhydrous HF into the reaction vessel under vacuum.

-

Cleavage Reaction : Stir the mixture at 0°C for 1-2 hours.

-

HF Removal : Evaporate the HF under a high vacuum.

-

Peptide Precipitation : Wash the resin and crude peptide mixture with cold diethyl ether. This will precipitate the peptide while dissolving the organic scavengers.

-

Isolation : Filter the precipitate to collect the crude peptide.

-

Purification : Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC.

Visualizing the Boc Protection Workflow

Caption: Mechanism of Nα-amino group protection using Boc anhydride.

Caption: Acid-catalyzed deprotection of the Nα-Boc group.

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Common Side Reactions and Mitigation

Several side reactions can occur during Boc-SPPS, potentially compromising the purity and yield of the final peptide.

-

Alkylation of Side Chains : During deprotection and cleavage, the tert-butyl cation generated can alkylate nucleophilic side chains, particularly Trp and Met. This is minimized by adding scavengers like DTE, thioanisole, or EDT to the acid solutions.

-

Diketopiperazine Formation : At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is most common with Pro or Gly in the first two positions. Using in situ neutralization protocols can suppress this side reaction.

-

Aspartimide Formation : The side-chain carboxyl group of Asp can cyclize to form a stable five-membered aspartimide ring under either acidic or basic conditions. This can lead to a mixture of α- and β-linked peptides upon ring-opening. This is particularly problematic in Asp-Gly and Asp-Ser sequences.

-

Pyroglutamate Formation : An N-terminal Gln residue can cyclize under the acidic conditions of deprotection to form a pyroglutamyl residue, which caps the peptide chain and prevents further elongation.

Conclusion

The Boc protection strategy is a robust and well-established methodology in solid-phase peptide synthesis. While it often requires harsher chemical conditions than the more modern Fmoc strategy, its effectiveness in synthesizing complex, hydrophobic, and aggregation-prone peptides ensures its continued relevance in research and drug development. A thorough understanding of its core principles, reaction mechanisms, and potential side reactions, as detailed in this guide, is crucial for scientists aiming to leverage this powerful technique for the successful synthesis of high-quality peptides.

References

Spectroscopic and Synthetic Profile of Boc-Nva-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-tert-butyloxycarbonyl-L-norvaline (Boc-Nva-OH), a key building block in peptide synthesis and drug discovery. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents detailed spectroscopic data for the structurally similar compound, N-tert-butyloxycarbonyl-L-valine (Boc-L-Val-OH), to serve as a valuable reference for spectral interpretation. Furthermore, this document outlines detailed experimental protocols for the synthesis of Boc-protected amino acids and the acquisition of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.

Spectroscopic Data

¹H NMR Data of Boc-L-Valine (Reference)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.9 | broad s | 1H | COOH |

| ~6.33, ~5.09 | d | 1H | NH (rotamers) |

| ~4.27, ~4.03 | m | 1H | α-CH (rotamers) |

| ~2.20 | m | 1H | β-CH |

| ~1.45 | s | 9H | C(CH₃)₃ |

| ~1.00, ~0.94 | d | 6H | γ-CH₃ (rotamers) |

Note: The presence of rotamers due to hindered C-N bond rotation in the carbamate group can lead to the observation of multiple signals for some protons.

¹³C NMR Data of Boc-L-Valine (Reference)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~176 | C=O (Carboxylic Acid) |

| ~156 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~60 | α-CH |

| ~31 | β-CH |

| ~28 | C(CH₃)₃ |

| ~19, ~17 | γ-CH₃ (rotamers) |

IR Spectroscopy Data

The infrared spectrum of a Boc-protected amino acid is characterized by several key absorption bands. For this compound, the following characteristic peaks are expected:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H | Stretching |

| ~2960 | C-H (alkyl) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1690 | C=O (Boc) | Stretching |

| ~1520 | N-H | Bending |

| ~1160 | C-O | Stretching |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-protection of L-norvaline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-Norvaline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl) or Citric acid solution

Procedure:

-

Dissolve L-norvaline in a mixture of dioxane and water.

-

Add a solution of sodium hydroxide to the mixture to adjust the pH to approximately 9-10.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with a non-polar solvent like hexane to remove unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl or citric acid solution).

-

Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, typically as a white solid or a viscous oil.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for characterizing this compound using spectroscopic methods.

This guide provides foundational information for researchers working with this compound. For definitive structural confirmation, it is always recommended to acquire and interpret the spectroscopic data for the specific compound of interest. The provided reference data and protocols offer a robust starting point for such analyses.

Methodological & Application

Application Notes and Protocols for Boc-Nva-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvaline (Nva), a non-proteinogenic amino acid isomer of valine, is a valuable building block in the synthesis of novel peptides for therapeutic and research applications. Its incorporation can influence peptide conformation and stability, and it is known to act as an arginase inhibitor, making it a key component in peptides designed to modulate nitric oxide (NO) signaling pathways.[1] This document provides detailed application notes and protocols for the use of N-α-Boc-L-norvaline (Boc-Nva-OH) in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry.

Boc-SPPS is a robust and widely used method for peptide synthesis, particularly for hydrophobic peptides.[2] The Boc protecting group is temporarily used for the Nα-amino group and is removed by moderate acid treatment, while more acid-labile protecting groups are used for the side chains, which are removed during the final cleavage from the solid support.[3]

Data Presentation

The successful incorporation of this compound into a peptide sequence is dependent on optimized coupling conditions. While specific quantitative data for every possible sequence is variable, the following table summarizes typical expected outcomes for the synthesis of a model norvaline-containing peptide on a 0.1 mmol scale using standard Boc-SPPS protocols.

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[4] |

| This compound Equivalents | 3 - 4 eq. | Relative to resin substitution. |

| Coupling Reagent Equivalents | 3 - 4 eq. | HBTU/HOBt or HATU are effective for coupling.[5] |

| Coupling Time | 1 - 2 hours | May require longer coupling times or double coupling for difficult sequences. Monitoring with the Kaiser test is recommended. |

| Coupling Efficiency (per step) | >99% | Crucial for the synthesis of long peptides to achieve high purity. |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity. |

| Crude Peptide Purity (by HPLC) | 50 - 75% | Purification via preparative RP-HPLC is typically required. |

| Final Purified Peptide Yield | 15 - 40% | Dependent on the efficiency of purification steps. |

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide chain using manual Boc-SPPS. These can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling

-

Place the desired resin (e.g., Merrifield resin, 0.1 mmol) in a reaction vessel.

-

Wash the resin with Dichloromethane (DCM) (3 x 10 mL).

-

Swell the resin in DCM (10 mL) for at least 30 minutes with gentle agitation.

First Amino Acid Attachment (for Merrifield Resin)

-

The first Boc-amino acid is typically attached to Merrifield resin as a cesium salt to minimize racemization.

-

Dissolve this compound (or the C-terminal amino acid) (0.4 mmol) in a 1:1 mixture of DMF and DCM.

-

Add cesium carbonate (0.2 mmol) and stir for 1 hour at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the resulting Boc-amino acid cesium salt in DMF (5 mL).

-

Add the solution to the swelled resin and heat at 50°C for 12-24 hours.

-

Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

-

Dry the resin under vacuum.

Peptide Chain Elongation Cycle (for each amino acid including this compound)

This cycle consists of deprotection, neutralization, and coupling steps.

-

Wash the resin-bound peptide with DCM (3 x 10 mL).

-

Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL) to the resin.

-

Agitate for 30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin with DCM (5 x 10 mL) to remove residual TFA.

-

Wash the resin with DCM (3 x 10 mL).

-

Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM (10 mL) to the resin.

-

Agitate for 10 minutes at room temperature.

-

Drain the neutralization solution.

-

Wash the resin with DCM (5 x 10 mL).

Norvaline, being a non-branched aliphatic amino acid, is generally not considered a "difficult" coupling. However, for sequences prone to aggregation, the use of more potent coupling reagents or modified protocols may be necessary.

-

In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF (5 mL).

-

Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

Standard HF Cleavage Protocol:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail to protect sensitive amino acids. A common scavenger is anisole.

-

Cool the reaction vessel to 0°C.

-

Carefully introduce anhydrous HF into the vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the precipitate with cold diethyl ether several times.

-

Dry the crude peptide under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable aqueous buffer.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Mandatory Visualizations

Experimental Workflow for Boc-SPPS of a Norvaline-Containing Peptide

Caption: General workflow for the solid-phase synthesis of a peptide containing norvaline using Boc chemistry.

Signaling Pathway: Norvaline as an Arginase Inhibitor

Norvaline-containing peptides can be designed to inhibit arginase, thereby increasing the bioavailability of L-arginine for nitric oxide synthase (NOS) and enhancing the production of nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological processes, including vasodilation.

Caption: Mechanism of arginase inhibition by a norvaline-containing peptide, leading to increased nitric oxide production.

References

Application Notes and Protocols for the Incorporation of Boc-Nva-OH into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvaline (Nva), a non-proteinogenic amino acid and an isomer of valine, is of significant interest in peptide-based drug discovery. Its incorporation into peptide sequences can influence conformational properties, metabolic stability, and biological activity. The tert-butyloxycarbonyl (Boc) protected form, Boc-L-norvaline (Boc-Nva-OH), is a key building block for introducing norvaline residues using Boc solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the efficient coupling of this compound in peptide synthesis.

While norvaline is not a β-branched amino acid like valine or isoleucine, its linear four-carbon side chain can still present moderate steric hindrance during the coupling reaction. Therefore, careful selection of coupling reagents and reaction conditions is crucial to ensure high coupling efficiency and minimize potential side reactions. These notes are intended to guide researchers in developing robust protocols for the synthesis of norvaline-containing peptides.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for the successful incorporation of this compound, especially in sterically demanding sequences. The following table summarizes the characteristics of commonly used coupling reagents in Boc-SPPS and their suitability for coupling moderately hindered amino acids like norvaline.

| Coupling Reagent/System | Acronym | Class | Recommended Use for this compound | Advantages | Disadvantages |

| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | Carbodiimide | Suitable for routine couplings | Cost-effective | Formation of insoluble dicyclohexylurea (DCU) byproduct, not ideal for automated SPPS; potential for racemization. |

| Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Carbodiimide | Recommended for manual and automated SPPS | Diisopropylurea byproduct is soluble in common solvents; cost-effective. | Slower activation compared to uronium/phosphonium reagents. |

| Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium | Effective for moderately difficult couplings | High coupling efficiency. | Can be toxic; formation of carcinogenic HMPA as a byproduct. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | Recommended for difficult couplings | High coupling efficiency; no HMPA byproduct. | Higher cost than carbodiimides. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium | Highly Recommended | Fast reaction kinetics; low racemization potential; widely used in automated synthesizers. | Can undergo guanidinylation of the N-terminus as a side reaction if used in large excess or with slow-reacting amines. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium | Highly Recommended for difficult couplings | More reactive than HBTU due to the presence of the 7-azabenzotriazole moiety; very low racemization.[1] | Higher cost than HBTU. |

Experimental Protocols

The following are detailed protocols for the manual incorporation of this compound into a peptide sequence using Boc-SPPS on a Merrifield or PAM resin.

Protocol 1: Standard Coupling of this compound using DIC/HOBt

This protocol is suitable for sequences where norvaline is not C-terminal or flanked by other sterically hindered residues.

1. Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3 equivalents relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Piperidine (for monitoring)

-

Kaiser Test Kit

2. Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes (pre-wash).

-

Treat with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[2]

-

Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5x).

-

-

Coupling of this compound:

-

In a separate reaction vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DIC (3 eq.) to the solution and allow to pre-activate for 10 minutes at room temperature.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours or proceed to a double coupling (repeat step 4).

-

-

Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Capping (Optional): If there are unreacted amino groups after coupling, they can be capped by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Enhanced Coupling of this compound using HBTU

This protocol is recommended for sequences where steric hindrance is a concern, leading to sluggish coupling reactions.

1. Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3 equivalents)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

Diisopropylethylamine (DIEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser Test Kit

2. Procedure:

-

Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

-

Coupling of this compound:

-

In a separate reaction vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution and allow to pre-activate for 2-5 minutes.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing: Follow steps 5 and 6 from Protocol 1. The faster kinetics of HBTU usually result in a more complete reaction in a shorter time frame.

Mandatory Visualizations

References

Application Notes and Protocols for the Use of Boc-Nva-OH in the Synthesis of Unnatural Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a pivotal strategy in modern drug discovery and development. It allows for the rational design of peptidomimetics with enhanced proteolytic stability, improved pharmacokinetic profiles, and novel receptor-binding affinities. Norvaline (Nva), a non-proteinogenic amino acid, is of particular interest as its linear side chain can modulate peptide conformation and hydrophobicity. The use of N-α-tert-butyloxycarbonyl-L-norvaline (Boc-Nva-OH) within a Boc/Bzl solid-phase peptide synthesis (SPPS) framework provides a robust and reliable method for its site-specific incorporation into peptide sequences.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of unnatural peptides, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties of this compound

| Property | Value |

| Full Chemical Name | N-α-tert-butyloxycarbonyl-L-norvaline |

| Abbreviation | This compound |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |

| Protection Group | tert-butyloxycarbonyl (Boc) |

Principles of Boc-SPPS for this compound Incorporation

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a foundational method in solid-phase peptide synthesis.[1] It relies on a graded acid lability for the removal of protecting groups. The N-terminal Boc group is temporary and is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups (if any) are more stable and are removed during the final cleavage step with a strong acid like anhydrous hydrogen fluoride (HF).[1][2]

The synthesis cycle for incorporating this compound, or any other Boc-protected amino acid, involves three key steps:

-

Deprotection: Removal of the N-terminal Boc group from the resin-bound peptide to expose a free amine.

-

Neutralization: Conversion of the resulting ammonium salt to a free amine to enable the subsequent coupling reaction.

-

Coupling: Activation of the carboxylic acid of the incoming this compound and its reaction with the free amine on the peptide-resin to form a new peptide bond.

This cycle is repeated for each amino acid in the desired sequence.

Data Presentation: Illustrative Synthesis of a Model Peptide

While specific quantitative data for a peptide containing this compound is not extensively available in the literature, the following table presents typical, illustrative data for the synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-Nva-NH₂, on a 0.1 mmol scale using MBHA resin. These values are representative of what can be expected from a well-optimized Boc-SPPS protocol.

| Parameter | Illustrative Value | Notes |

| Resin Type | MBHA (methylbenzhydrylamine) | For C-terminal amide peptides.[2] |

| Resin Substitution | 0.5 - 1.0 mmol/g | A common substitution level for MBHA resins.[2] |

| Scale of Synthesis | 0.1 mmol | |

| Coupling Reagents | HBTU/HOBt/DIEA | A standard and efficient activation method. |

| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser (ninhydrin) test. |

| Overall Crude Peptide Yield | 70 - 85% | Dependent on the peptide sequence and length. |

| Crude Peptide Purity (by HPLC) | 60 - 75% | Purification is generally required. |

| Final Purified Peptide Yield | 30 - 50% | Post-purification by RP-HPLC. |

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide incorporating this compound.

Materials and Reagents

-

This compound and other required Boc-protected amino acids

-

MBHA resin (or other suitable resin like Merrifield or PAM for C-terminal acids)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-